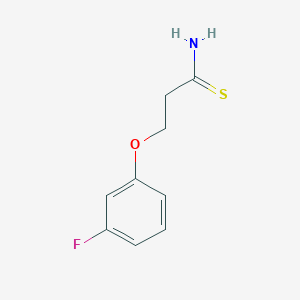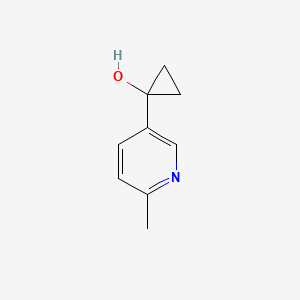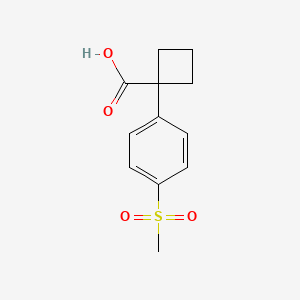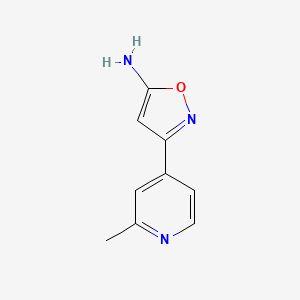
2-Chloro-1-(1-methyl-1H-imidazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(1-methyl-1H-imidazol-4-yl)ethanone is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(1-methyl-1H-imidazol-4-yl)ethanone typically involves the reaction of 1-methylimidazole with chloroacetyl chloride under basic conditions. The reaction proceeds as follows:
- Dissolve 1-methylimidazole in an appropriate solvent such as dichloromethane.
- Add chloroacetyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as distillation and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(1-methyl-1H-imidazol-4-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Nucleophilic substitution: Products include substituted imidazole derivatives with various functional groups.
Oxidation: Products include imidazole derivatives with oxidized functional groups.
Reduction: Products include reduced forms of the original compound, such as alcohols.
Scientific Research Applications
2-Chloro-1-(1-methyl-1H-imidazol-4-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1-methyl-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-Methylimidazole: A precursor in the synthesis of 2-Chloro-1-(1-methyl-1H-imidazol-4-yl)ethanone.
2-Chloro-1H-imidazole: A structurally similar compound with different functional groups.
1-Methyl-2-(chloromethyl)imidazole: Another related compound with a different substitution pattern.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
2-chloro-1-(1-methylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C6H7ClN2O/c1-9-3-5(8-4-9)6(10)2-7/h3-4H,2H2,1H3 |
InChI Key |
ITGLWKPRALPPCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13595979.png)



![4-{Spiro[3.3]heptan-1-yl}benzoicacid](/img/structure/B13596011.png)



